Scaling up SN2 alkylations with volatile ethyl halides requires pressurized reactors, causing safety hazards and process failures. Ethyl tosylate (CAS 80-40-0) is a high-boiling (221°C) hard electrophile that enables atmospheric-temperature reactions without sealed vessels.
In stock for immediate global shipping.
Ethyl p-methylbenzenesulfonate (CAS 80-40-0), commonly known as ethyl tosylate, is a reactive, low-melting solid to viscous liquid (MP 32–33 °C) utilized as an ethylating agent in organic synthesis . Featuring the p-toluenesulfonate leaving group, it facilitates bimolecular nucleophilic substitution (SN2) reactions. Unlike lower-molecular-weight ethyl halides, ethyl tosylate possesses a significantly higher boiling point (221.3 °C at atmospheric pressure, or 173 °C at 2.0 kPa), allowing it to remain in the liquid phase at elevated reaction temperatures . This thermal behavior, combined with its distinct hard-electrophile character, makes it a critical reagent for scale-up manufacturing and regioselective alkylations where standard volatile alkyl halides or highly toxic dialkyl sulfates are unsuitable.
Generic substitution of ethyl tosylate with common alternatives like ethyl iodide, ethyl bromide, or diethyl sulfate frequently leads to process failures, incomplete conversions, or safety hazards. Ethyl bromide (BP 38 °C) and ethyl iodide (BP 72 °C) are highly volatile; attempting to drive sluggish alkylations by increasing the temperature often causes these reagents to boil out of the reaction mixture, resulting in stalled reactions unless specialized pressurized reactors are used [1]. Furthermore, because the iodide ion is a 'soft' leaving group, substituting ethyl iodide for ethyl tosylate can invert the regioselectivity in ambident nucleophiles, undesirably favoring C-alkylation over O-alkylation [2]. Conversely, while diethyl sulfate is a powerful ethylating agent, it is exceptionally toxic, less selective, and produces acidic monoester byproducts that complicate aqueous workup compared to the easily neutralized p-toluenesulfonate byproduct [3].
Ethyl tosylate demonstrates greater thermal retention in open or standard reflux systems compared to ethyl halides. With a boiling point of 221.3 °C (173 °C at 2.0 kPa), ethyl tosylate can be heated well above 100 °C to drive difficult SN2 substitutions to completion. In contrast, ethyl iodide (BP 72 °C) and ethyl bromide (BP 38 °C) rapidly vaporize at these temperatures, leading to incomplete reactions in standard glassware .
| Evidence Dimension | Boiling point and atmospheric thermal retention |
| Target Compound Data | Ethyl tosylate: BP 221.3 °C (Standard pressure) |
| Comparator Or Baseline | Ethyl iodide (BP 72 °C) and Ethyl bromide (BP 38 °C) |
| Quantified Difference | >140 °C higher boiling point than ethyl iodide |
| Conditions | Standard atmospheric pressure or low-vacuum synthesis conditions |
Eliminates the need for expensive pressurized reactors when forcing sluggish ethylation reactions at high temperatures.
The hardness of the tosylate leaving group directly impacts the regiochemical outcome when reacting with ambident nucleophiles such as cycloalkane-1,3-diones. Studies indicate that ethyl tosylate maximizes O-alkylation yields, whereas softer reagents favor C-alkylation. In the alkylation of medium-ring cycloalkane-1,3-dione enolates in HMPA, ethyl tosylate provided the greatest amount of O-alkylation compared to other reagent/solvent systems, as the hard tosylate leaving group steers the attack toward the harder oxygen nucleophile [1].
| Evidence Dimension | Regioselectivity (O-alkylation vs. C-alkylation) |
| Target Compound Data | Ethyl tosylate: Maximizes O-alkylation ratio |
| Comparator Or Baseline | Soft alkyl halides (e.g., Ethyl iodide): Favor C-alkylation |
| Quantified Difference | Highest O/C alkylation ratio among tested ethylating agents |
| Conditions | Enolate alkylation in polar aprotic solvents (e.g., HMPA) |
Enables precise control over product distribution in complex pharmaceutical intermediate synthesis without requiring additional protecting groups.
In the synthesis of N-ethyl pyrazolone and xanthine derivatives, achieving full conversion is challenging due to steric hindrance and poor nucleophilicity. Synthetic trials demonstrate that while ethyl iodide reactions proceed slowly and stall due to reagent boil-off before completion, switching to ethyl tosylate allows the reaction to be run neat or at high temperatures, successfully driving the N-alkylation to completion[1]. Furthermore, ethyl tosylate achieves high isolated yields (e.g., 84% in the N9-alkylation of xanthines) using standard basic conditions [2].
| Evidence Dimension | Reaction completion and yield |
| Target Compound Data | Ethyl tosylate: Reaches completion; high isolated yields (84%) |
| Comparator Or Baseline | Ethyl iodide: Partial/incomplete conversion due to volatility |
| Quantified Difference | Full conversion vs. stalled partial conversion |
| Conditions | High-temperature N-alkylation of heterocycles |
Prevents costly yield losses and simplifies purification by minimizing unreacted starting material in heterocycle functionalization.
Kinetic isotope effect (KIE) studies reveal that ethyl tosylate proceeds through a highly reactant-like SN2 transition state compared to ethyl halides. The secondary alpha-deuterium KIE for ethyl tosylate is exceptionally large (1.062), indicating significant C-O bond rupture and a long nucleophile-carbon distance (64.8% extension) in the transition state[1]. This expanded transition state geometry reduces steric crowding during the nucleophilic attack, distinguishing it fundamentally from the tighter transition states of ethyl bromide or iodide.
| Evidence Dimension | Secondary alpha-deuterium KIE and Transition State Extension |
| Target Compound Data | Ethyl tosylate KIE = 1.062 (64.8% NC-CR extension) |
| Comparator Or Baseline | Ethyl halides: Lower KIEs, tighter transition states |
| Quantified Difference | ~3-6% difference in KIE reflecting a looser, more extended transition state |
| Conditions | SN2 reaction with cyanide ion in anhydrous DMSO at 30 °C |
The looser transition state makes ethyl tosylate highly effective for ethylating sterically hindered nucleophiles where tighter ethyl halide transition states fail.
Suited for scaling up sluggish alkylations of unreactive amines or phenols where temperatures >100 °C are required, avoiding the need for the pressurized reactors that ethyl iodide or bromide would mandate .
An effective reagent for synthesizing O-ethyl ethers from enolates, saccharins, or pyrimidines, leveraging the hard-electrophile nature of the tosylate group to minimize unwanted N- or C-alkylation [1].
Highly suited for the N-alkylation of bulky or crowded nitrogen heterocycles (e.g., xanthines, pyrazolones) due to its loose SN2 transition state and ability to be heated neat to drive reactions to completion[2].
A direct substitute for diethyl sulfate in manufacturing environments seeking to eliminate highly toxic, volatile carcinogens while maintaining high ethylating power and simplifying aqueous byproduct removal [3].
Corrosive;Acute Toxic;Irritant